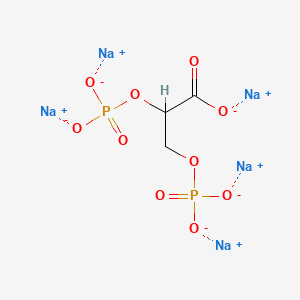

2,3-Diphosphoglyceric acid (pentasodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

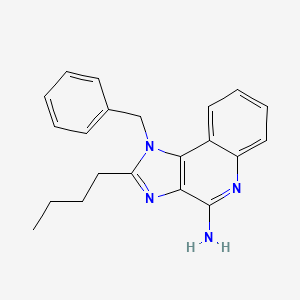

2,3-Diphosphoglyceric acid (pentasodium) is a glycolytic intermediate found in human erythrocytes. It plays a crucial role in the regulation of oxygen release from hemoglobin by stabilizing its deoxygenated form. This compound is essential for maintaining efficient oxygen delivery to tissues, especially under conditions of hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphosphoglyceric acid (pentasodium) can be synthesized through the enzymatic conversion of 1,3-bisphosphoglyceric acid by the enzyme bisphosphoglycerate mutase. This reaction involves the transfer of a phosphate group from the 1-position to the 2-position of the glycerate molecule .

Industrial Production Methods: Industrial production of 2,3-diphosphoglyceric acid (pentasodium) typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme bisphosphoglycerate mutase, facilitating the conversion of glucose to 2,3-diphosphoglyceric acid (pentasodium) in large quantities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphosphoglyceric acid (pentasodium) primarily undergoes phosphorylation and dephosphorylation reactions. It can be converted back to 3-phosphoglyceric acid by the enzyme bisphosphoglycerate phosphatase .

Common Reagents and Conditions:

Phosphorylation: Enzyme bisphosphoglycerate mutase, ATP as a phosphate donor.

Dephosphorylation: Enzyme bisphosphoglycerate phosphatase, physiological pH and temperature conditions.

Major Products:

Phosphorylation: 2,3-Diphosphoglyceric acid (pentasodium)

Dephosphorylation: 3-Phosphoglyceric acid

Scientific Research Applications

2,3-Diphosphoglyceric acid (pentasodium) has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the analysis of glycolytic cycle metabolites.

Biology: Acts as a cofactor for enzymes such as phosphoglyceric acid mutase and hemoglobin.

Medicine: Investigated for its potential in enhancing oxygen delivery in conditions like anemia and hypoxia.

Industry: Utilized in the production of synthetic blood substitutes and as a buffer in biochemical reactions.

Mechanism of Action

2,3-Diphosphoglyceric acid (pentasodium) exerts its effects by binding to the beta subunits of deoxygenated hemoglobin. This binding decreases hemoglobin’s affinity for oxygen, promoting the release of oxygen to tissues. The compound acts as an allosteric effector, enhancing the ability of erythrocytes to deliver oxygen where it is most needed .

Comparison with Similar Compounds

1,3-Bisphosphoglyceric acid: Another glycolytic intermediate that can be converted to 2,3-diphosphoglyceric acid (pentasodium) by bisphosphoglycerate mutase.

3-Phosphoglyceric acid: A product of the dephosphorylation of 2,3-diphosphoglyceric acid (pentasodium).

Uniqueness: 2,3-Diphosphoglyceric acid (pentasodium) is unique in its ability to regulate oxygen release from hemoglobin, a property not shared by its structural analogs. This makes it a critical component in the physiological adaptation to varying oxygen levels .

Properties

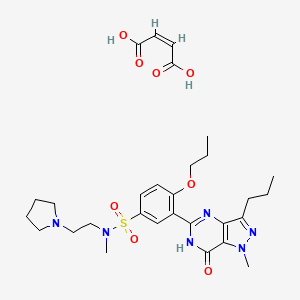

Molecular Formula |

C3H3Na5O10P2 |

|---|---|

Molecular Weight |

375.95 g/mol |

IUPAC Name |

pentasodium;2,3-diphosphonatooxypropanoate |

InChI |

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |

InChI Key |

KPRMRMXBVAUXKZ-UHFFFAOYSA-I |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate](/img/structure/B10856682.png)

![(1R,2S,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856691.png)

![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)

![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)

![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10856742.png)

![2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester](/img/structure/B10856778.png)

![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)

![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B10856794.png)